

3-Chloroisonicotinoyl chloride chemical structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Chloroisonicotinoyl chloride

CAS No.: 895128-46-8

Cat. No.: B3195307

[Get Quote](#)

An In-Depth Technical Guide to **3-Chloroisonicotinoyl Chloride**: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of **3-Chloroisonicotinoyl chloride** (CAS No. 895128-46-8), a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.^[1] We delve into its core chemical structure, exploring the electronic and steric influences of its constituent moieties. The narrative follows a logical progression from fundamental physicochemical properties to detailed synthetic methodologies, elucidating the mechanistic rationale behind preferred laboratory protocols. Emphasis is placed on the compound's reactivity as a potent acylating agent and its strategic importance in the design of novel therapeutics, underscored by the well-documented role of chlorinated heterocycles in enhancing pharmacological profiles.^{[2][3]} This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its characterization, safe handling, and synthetic applications.

Molecular Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. **3-Chloroisonicotinoyl chloride** is systematically known as 3-chloropyridine-4-carbonyl chloride. Its key identifiers are summarized in the table below.

Property	Value	Source
Systematic Name	3-Chloropyridine-4-carbonyl chloride	N/A
Common Synonym	3-Chloroisonicotinoyl chloride	N/A
CAS Number	895128-46-8	[1]
Molecular Formula	C ₆ H ₃ Cl ₂ NO	[1]
Molecular Weight	176.00 g/mol	[1][4]
SMILES Code	<chem>O=C(Cl)C1=C(Cl)C=NC=C1</chem>	[1]

Core Chemical Structure

The structure of **3-Chloroisonicotinoyl chloride** is characterized by a pyridine ring substituted at the 3-position with a chlorine atom and at the 4-position (the iso position) with a highly reactive acyl chloride group. This arrangement imparts a unique electronic profile that dictates its reactivity and utility. The electron-withdrawing nature of the pyridine nitrogen, the chlorine atom, and the carbonyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Figure 1: Chemical Structure of **3-Chloroisonicotinoyl Chloride**

The Strategic Role of "Magic Chlorine" in Drug Discovery

The incorporation of chlorine atoms into lead compounds is a time-tested strategy in medicinal chemistry to modulate a molecule's biological profile.[5] Chlorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase membrane permeability, and participate in halogen bonding, a specific type of non-covalent interaction that

can improve binding affinity to target proteins.[6] The presence of chlorine on a heterocyclic scaffold, as seen in **3-Chloroisonicotinoyl chloride**, is particularly valuable. More than 250 FDA-approved drugs contain chlorine, highlighting its importance in developing effective therapeutics for a wide range of diseases.[3][6] This makes building blocks like **3-Chloroisonicotinoyl chloride** highly sought after in pharmaceutical research and development.[2]

Synthesis and Mechanistic Considerations

Acyl chlorides are typically synthesized from their corresponding carboxylic acids. The most common and reliable laboratory-scale methods involve the use of thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$).

Retrosynthetic Pathway

The synthesis logically begins with the commercially available precursor, 3-chloroisonicotinic acid. The key transformation is the conversion of the carboxylic acid functional group into an acyl chloride.



[Click to download full resolution via product page](#)

Figure 2: Retrosynthetic analysis for **3-Chloroisonicotinoyl chloride**.

Recommended Synthetic Protocol

This protocol details the conversion of 3-chloroisonicotinic acid to **3-Chloroisonicotinoyl chloride** using thionyl chloride. The choice of thionyl chloride is advantageous because the byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.

Materials:

- 3-Chloroisonicotinic acid

- Thionyl chloride (SOCl₂)
- Toluene (anhydrous)
- N,N-Dimethylformamide (DMF, catalytic amount)
- Round-bottom flask with reflux condenser and gas outlet/drying tube
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- **Setup:** Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (e.g., containing NaOH solution) to neutralize evolved HCl and SO₂ gases. Ensure the entire apparatus is under an inert atmosphere (e.g., Nitrogen or Argon).
- **Reagent Charging:** To the flask, add 3-chloroisonicotinic acid (1.0 eq) and anhydrous toluene (approx. 5-10 mL per gram of acid).
- **Catalyst Addition:** Add a catalytic amount of DMF (1-2 drops) to the suspension. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.
- **Thionyl Chloride Addition:** Slowly add thionyl chloride (approx. 1.5-2.0 eq) to the stirring suspension at room temperature. The addition should be performed using a dropping funnel or syringe. An exothermic reaction and gas evolution will be observed.
- **Reaction:** Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
- **Workup and Purification:**
 - Allow the mixture to cool to room temperature.

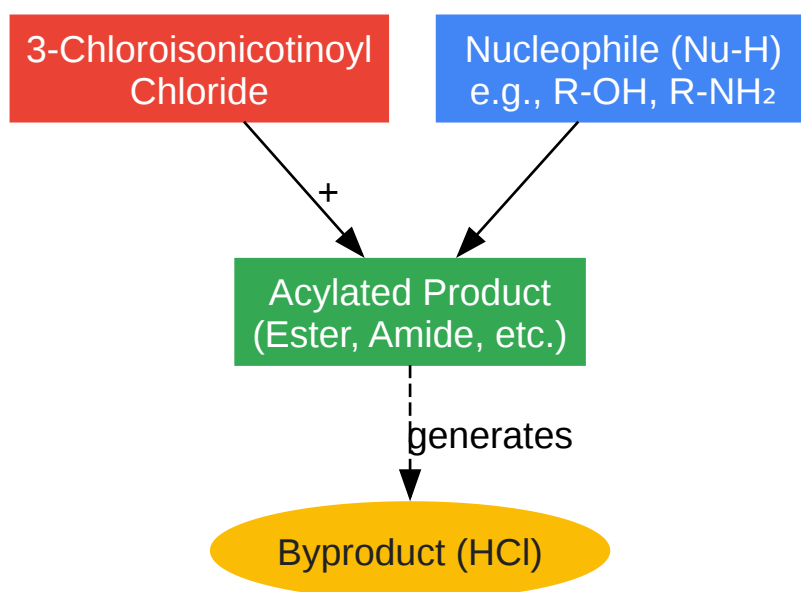
- Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the volatile and corrosive thionyl chloride.
- The resulting crude product, **3-Chloroisonicotinoyl chloride**, is often of sufficient purity for subsequent reactions. If higher purity is required, vacuum distillation can be performed.

Self-Validation: The endpoint of the reaction is validated by the cessation of gas evolution and the formation of a homogenous solution, indicating the consumption of the solid starting material.

Reactivity and Synthetic Utility

Nucleophilic Acyl Substitution: The Primary Reaction Pathway

The acyl chloride moiety is the most reactive carboxylic acid derivative, making **3-Chloroisonicotinoyl chloride** an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (hydrolysis back to the carboxylic acid).



[Click to download full resolution via product page](#)

Figure 3: General reaction workflow for **3-Chloroisonicotinoyl Chloride**.

Example Protocol: Synthesis of N-benzyl-3-chloroisonicotinamide

This protocol demonstrates a typical amidation reaction, a cornerstone of drug development for creating stable, biologically relevant linkages.

Materials:

- **3-Chloroisonicotinoyl chloride**
- Benzylamine
- Triethylamine (Et₃N) or Pyridine (as an acid scavenger)
- Dichloromethane (DCM, anhydrous)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Setup:** In a flame-dried flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
- **Addition:** Dissolve **3-Chloroisonicotinoyl chloride** (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution with vigorous stirring. The triethylamine is critical to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Aqueous Workup:**

- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄.
- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure.
 - The resulting crude amide can be purified by recrystallization or flash column chromatography on silica gel.

Trustworthiness: The inclusion of an acid scavenger (triethylamine) is a self-validating step; its omission would lead to poor yields due to protonation of the starting amine, a common pitfall. The aqueous workup systematically removes unreacted starting materials and salts, ensuring a cleaner crude product for final purification.

Spectroscopic Characterization

Confirming the identity and purity of **3-Chloroisonicotinoyl chloride** requires a multi-faceted analytical approach. Below are the predicted spectroscopic signatures based on its structure and data from analogous compounds.[\[4\]](#)[\[7\]](#)

Technique	Feature	Predicted Value / Observation	Rationale
IR Spectroscopy	C=O Stretch	~1780-1810 cm ⁻¹	The high electronegativity of the chlorine atom attached to the carbonyl carbon increases the bond order, shifting the stretching frequency to a higher wavenumber compared to ketones or amides.
C-Cl Stretch	~650-850 cm ⁻¹	Typical region for acyl chloride C-Cl stretching.	
¹ H NMR	Aromatic Protons	δ 7.5-9.0 ppm	Protons on the electron-deficient pyridine ring will be deshielded and appear downfield. Expect three distinct signals, likely doublets or singlets depending on coupling.
¹³ C NMR	Carbonyl Carbon	δ 165-175 ppm	The acyl chloride carbonyl carbon is highly deshielded and appears significantly downfield.

Aromatic Carbons	δ 120-160 ppm	Five distinct signals are expected for the carbons of the pyridine ring.	
Mass Spec (EI)	Molecular Ion (M^+)	$m/z = 175/177/179$	The isotopic pattern of two chlorine atoms (^{35}Cl and ^{37}Cl) will result in a characteristic M, M+2, M+4 pattern with an approximate ratio of 9:6:1.
Key Fragment	$[M-\text{Cl}]^+$	Loss of the acyl chloride chlorine ($m/z = 140/142$) would be a prominent fragmentation pathway.	

Safety, Handling, and Storage

3-Chloroisonicotinoyl chloride is a reactive and corrosive compound that demands careful handling.

- **Handling:** Always handle in a well-ventilated chemical fume hood.^[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.^{[9][10]} Avoid inhalation of vapors and contact with skin and eyes.^{[8][11]}
- **Reactivity Hazards:** It reacts violently with water and other protic solvents to release corrosive HCl gas.^[8] It is classified as corrosive and can cause severe skin burns and eye damage.^{[9][12]}
- **Storage:** Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.^[9] Keep in a cool, dry, and well-

ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.

Conclusion

3-Chloroisonicotinoyl chloride is more than a simple chemical reagent; it is an enabling tool for the synthesis of complex molecular architectures with significant potential in pharmaceutical and materials science. Its structure, dominated by a highly electrophilic acyl chloride and a functionalized pyridine ring, provides a reliable handle for introducing the 3-chloroisonicotinoyl moiety. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in a research and development setting.

References

- Synthesis of alkyl chlorides. Organic Chemistry Portal. [\[Link\]](#)
- 3-Chloropropionyl chloride | C₃H₄Cl₂O | CID 69364. PubChem. [\[Link\]](#)
- CN1349969A - Prepn of 3-chloropropionyl chloride.
- Chloroacetyl chloride | ClCH₂COCl | CID 6577. PubChem. [\[Link\]](#)
- CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [\[Link\]](#)
- CN112409166A - Synthetic method of 3-chloropropionyl chloride.
- 6-Chloronicotinoyl Chloride | C₆H₃Cl₂NO | CID 2782165. PubChem. [\[Link\]](#)
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. ResearchGate. [\[Link\]](#)
- Kinetics and mechanism of chlorate-chloride reaction. ResearchGate. [\[Link\]](#)
- Safety Data Sheet: Choline chloride. Carl ROTH. [\[Link\]](#)

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [[Link](#)]
- The reactivity of chlorine atoms in aqueous solution. Part III. The reactions of Cl. Royal Society of Chemistry. [[Link](#)]
- Rank Order of SN2 Reactivity: CH₃-Cl vs CH₃-CO-CH₂-Cl. Physics Forums. [[Link](#)]
- Effect of “magic chlorine” in drug discovery: an in silico approach. PubMed Central. [[Link](#)]
- 1,2,3-Oxathiazin-4(3H)-one, 6-methyl-, 2,2-dioxide, potassium salt - Substance Details. US EPA. [[Link](#)]
- Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview. PubMed Central. [[Link](#)]
- acesulfame potassium, 55589-62-3. The Good Scents Company. [[Link](#)]
- Chloride channels as drug targets. PubMed Central. [[Link](#)]
- Making thionyl chloride. YouTube. [[Link](#)]
- Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube. [[Link](#)]
- Solving Another Unknown Using NMR, IR and MS Spectroscopy. YouTube. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. [895128-46-8|3-Chloropyridine-4-carbonyl chloride|BLD Pharm \[bldpharm.com\]](#)
2. [Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. 6-Chloronicotinoyl Chloride | C₆H₃Cl₂NO | CID 2782165 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [8. fishersci.com \[fishersci.com\]](#)
- [9. tcichemicals.com \[tcichemicals.com\]](#)
- [10. carlroth.com \[carlroth.com\]](#)
- [11. chemicalbook.com \[chemicalbook.com\]](#)
- [12. 3-Chloropropionyl chloride | C₃H₄Cl₂O | CID 69364 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[3-Chloroisonicotinoyl chloride chemical structure\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3195307/docs#3-chloroisonicotinoyl-chloride-chemical-structure\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)